Phenolphthalol

Description

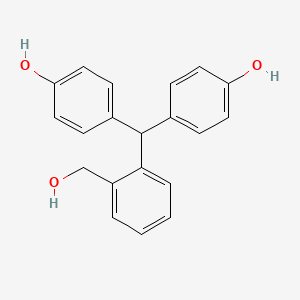

Structure

3D Structure

Propriétés

IUPAC Name |

4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-13-16-3-1-2-4-19(16)20(14-5-9-17(22)10-6-14)15-7-11-18(23)12-8-15/h1-12,20-23H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREICILGVGNQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230845 |

Source

|

| Record name | Egmol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-92-5 |

Source

|

| Record name | 2-[Bis(4-hydroxyphenyl)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Egmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolphthalol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Egmol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[bis(p-hydroxyphenyl)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8T2H78YBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

phenolphthalol chemical structure and properties

An In-Depth Technical Guide to the Core Chemical Structure and Properties of Phenolphthalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of phenolphthalein (B1677637), is a compound of interest due to its documented estrogenic activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological characteristics of this compound. Detailed experimental methodologies for its synthesis via the reduction of phenolphthalein and for key assays to evaluate its estrogenic potential are presented. Furthermore, this guide outlines the expected spectral properties and discusses the general signaling pathways through which this compound may exert its biological effects. All quantitative data are summarized in structured tables for ease of comparison, and logical relationships are visualized using diagrams.

Chemical Structure and Identification

This compound, systematically named 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol, is a triphenylmethane (B1682552) derivative. Its chemical structure is characterized by a central methane (B114726) carbon bonded to two 4-hydroxyphenyl groups and one 2-(hydroxymethyl)phenyl group.

| Identifier | Value |

| IUPAC Name | 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol |

| CAS Number | 81-92-5[1] |

| Molecular Formula | C₂₀H₁₈O₃[1] |

| SMILES | OCc1ccccc1C(c2ccc(O)cc2)c3ccc(O)cc3[1] |

| InChIKey | CREICILGVGNQBH-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Weight | 306.36 g/mol | [1] |

| Melting Point | 202 °C | [1] |

| logP (Octanol/Water) | 3.27 | [1] |

| Predicted pKa | 3.96 ± 0.36 | |

| Water Solubility | 175 mg/L at 20 °C (for the related compound Phenolphthalin, CAS 81-90-3) | |

| Appearance | White to almost white powder or crystalline solid |

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the methylene (B1212753) protons of the hydroxymethyl group, and the phenolic and alcoholic hydroxyl protons. The aromatic protons would likely appear in the range of 6.5-8.0 ppm. The benzylic proton would be a singlet in the downfield region. The methylene protons would also likely be a singlet. The hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the non-equivalent aromatic carbons, the benzylic methine carbon, and the methylene carbon. The aromatic carbons would resonate in the 110-160 ppm region, with the carbons attached to hydroxyl groups being the most downfield. The benzylic carbon and the methylene carbon would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic and alcoholic hydroxyl groups, indicating hydrogen bonding.

-

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and for the aliphatic CH₂ and CH groups just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the hydroxyl groups in the 1000-1260 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima characteristic of the substituted benzene (B151609) chromophores. Phenol (B47542) itself shows a λmax around 275 nm. Due to the presence of multiple phenolic rings, this compound is likely to have a primary absorption band in a similar region, potentially with some shifts due to the overall molecular structure.

Experimental Protocols

Synthesis of this compound from Phenolphthalein

This compound can be synthesized by the reduction of the lactone functional group in phenolphthalein. A general method for this reduction using zinc dust is described below.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from phenolphthalein.

Methodology:

-

Dissolution: Dissolve phenolphthalein in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reduction: To the stirred solution, add zinc dust in portions. The reaction mixture is typically heated to reflux for several hours to ensure complete reduction of the lactone. The progress of the reaction can be monitored by the disappearance of the pink color of the phenolphthalein anion.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the excess zinc dust and any zinc salts.

-

Precipitation: The filtrate is then acidified, for example, with dilute hydrochloric acid, to precipitate the this compound product.

-

Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol-water to yield the final product.

Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor (ER).

Workflow for Estrogen Receptor Competitive Binding Assay

Caption: Workflow of an estrogen receptor competitive binding assay.

Methodology:

-

Preparation of ER Source: Estrogen receptors can be obtained from the cytosol of estrogen-target tissues, such as the uteri of ovariectomized rats, or by using recombinant human ERα or ERβ.

-

Competitive Binding: A constant concentration of [³H]-17β-estradiol and varying concentrations of this compound are incubated with the ER preparation in a suitable buffer.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined. The binding affinity (Ki) can then be calculated.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Workflow for MCF-7 Cell Proliferation Assay

References

In-Depth Technical Guide to the Synthesis of Phenolphthalol from Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenolphthalol from phenolphthalein (B1677637), a process of significant interest in various chemical and biomedical research fields. This document details the core synthesis pathway, including the reaction mechanism, experimental protocols, and characterization of the final product.

Introduction

This compound, also known as 2-(bis(4-hydroxyphenyl)methyl)benzoic acid, is the reduced form of the common pH indicator phenolphthalein. The transformation involves the reduction of the lactone functional group in phenolphthalein to a carboxylic acid and a secondary alcohol. This conversion is a valuable reaction for chemists seeking to modify the structure and properties of phenolphthalein for applications such as the development of new chemical sensors, and potential therapeutic agents.

Synthesis Pathway: Reduction of Phenolphthalein

The primary and most widely documented method for the synthesis of this compound from phenolphthalein is through a reduction reaction. This is typically achieved using a metal catalyst in an acidic or basic medium. The most common reducing agent employed for this transformation is zinc dust.

Reaction Mechanism

The reduction of the lactone ring in phenolphthalein by zinc dust is a complex process. While the precise step-by-step mechanism can vary depending on the reaction conditions (acidic vs. basic), a plausible pathway involves the following key steps:

-

Activation of Zinc: In the presence of an acid or base, the zinc metal is activated.

-

Electron Transfer: The activated zinc acts as a source of electrons. It transfers electrons to the electrophilic carbonyl carbon of the lactone ring in phenolphthalein.

-

Ring Opening: The addition of electrons to the carbonyl group leads to the cleavage of the C-O bond in the lactone ring, resulting in a carboxylate intermediate.

-

Protonation: In the presence of a proton source (e.g., acid or water), the negatively charged oxygen atoms are protonated, yielding the final this compound product, which contains a carboxylic acid and two phenolic hydroxyl groups.

An In-depth Technical Guide to the Mechanism of Action of Phenolphthalein Indicator

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein (B1677637) is a widely utilized acid-base indicator, essential for applications ranging from laboratory titrations to industrial process monitoring.[1] Its efficacy lies in a distinct, pH-dependent color change, which is a direct consequence of structural transformations at the molecular level.[2] This guide provides a detailed examination of the mechanism of action, quantitative properties, and experimental protocols related to phenolphthalein.

Core Mechanism of Action

The functionality of phenolphthalein as a pH indicator is rooted in its ability to exist in different structural forms in aqueous solutions of varying pH.[3] These structural changes alter the molecule's electronic conjugation, thereby affecting its absorption of visible light and, consequently, its color.[4]

In acidic and near-neutral solutions, phenolphthalein exists in a colorless lactone form (H₂In) .[3][5] In this state, the central carbon atom is sp³ hybridized, and the three benzene (B151609) rings are not in conjugation, preventing the absorption of visible light.[6]

As the pH of the solution becomes basic (typically above 8.3), the phenolphthalein molecule undergoes deprotonation of its two phenol (B47542) groups.[7] This is accompanied by the opening of the lactone ring, leading to the formation of a doubly deprotonated, pink to fuchsia-colored quinoid form (In²⁻) .[3][4][8] In this form, the central carbon atom becomes sp² hybridized, resulting in an extended system of conjugated pi bonds across the molecule.[6] This extended conjugation allows the molecule to absorb light in the visible spectrum (specifically around 552 nm), which we perceive as a pink color.[3][6]

The equilibrium between the colorless lactone form and the pink quinoid form is the basis for phenolphthalein's use as an indicator in the pH range of 8.3 to 10.0.[2][9]

Phenolphthalein can exist in other forms under extreme pH conditions:

-

Strongly Acidic Conditions (pH < 0): In strongly acidic environments, the lactone form can be protonated to form a cation (H₃In⁺), which may exhibit an orange coloration.[3][5]

-

Strongly Basic Conditions (pH > 12): In highly alkaline solutions, the pink quinoid form undergoes a slow reaction with hydroxide (B78521) ions to form a colorless carbinol structure (In(OH)³⁻).[3][10] This leads to the fading of the pink color at very high pH levels.[5]

The transitions between these forms are reversible, allowing phenolphthalein to accurately indicate changes in pH.

Quantitative Data Summary

The key physicochemical properties of phenolphthalein are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₄O₄ | [1] |

| Molar Mass | 318.32 g/mol | [11] |

| pKa for Color Change | 9.05, 9.50 | [3] |

| pH Transition Range | 8.3 - 10.0 | [2][9] |

| λmax (Pink Form) | 552 nm | [3] |

| Solubility in Water | 400 mg/L | [3] |

| Solubility in Ethanol | Very soluble | [3] |

Experimental Protocol: Spectrophotometric Determination of Phenolphthalein pKa

This protocol outlines a method for the experimental determination of the pKa of phenolphthalein using UV-Vis spectrophotometry.[12][13]

Objective: To determine the pKa of phenolphthalein by measuring the absorbance of its solutions at various pH values.

Materials:

-

Phenolphthalein indicator solution (e.g., 1% in ethanol)

-

Buffer solutions of known pH values spanning the range of 8.0 to 11.0

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Preparation of Phenolphthalein Solutions: Prepare a series of solutions by adding a small, constant volume of the stock phenolphthalein solution to a set of volumetric flasks containing the different buffer solutions. Dilute to the mark with the respective buffer solution. A blank should be prepared for each buffer solution without the indicator.

-

Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at the λmax of the colored (basic) form of phenolphthalein, which is approximately 552 nm.[3]

-

Absorbance Measurements: For each buffered phenolphthalein solution, measure the absorbance at 552 nm using the corresponding buffer solution as the blank.

-

Data Analysis:

-

The pKa can be determined graphically by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the Henderson-Hasselbalch equation can be used. The ratio of the deprotonated (In²⁻) to the protonated (H₂In) form can be related to the absorbance values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[14]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways and logical relationships in the mechanism of action of phenolphthalein.

References

- 1. Phenolphthalein: Structure, Colour Change, Uses, and Formula | IL [infinitylearn.com]

- 2. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 3. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 5. PHENOLPHTHALEIN - Ataman Kimya [atamanchemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. testbook.com [testbook.com]

- 8. idc-online.com [idc-online.com]

- 9. sciencenotes.org [sciencenotes.org]

- 10. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 11. byjus.com [byjus.com]

- 12. Determination of the pKa Value of Phenolphthalein by Means of Absorbance Measurements [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

A Tale of Two Molecules: An In-depth Technical Guide to the Chemical Differences Between Phenolphthalol and Phenolphthalein

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein (B1677637), a compound ubiquitous in acid-base titrations, and its reduced counterpart, phenolphthalol, present a fascinating case study in how subtle structural modifications can dramatically alter chemical and functional properties. While both molecules share a common triphenylmethane (B1682552) backbone, the transformation of a key functional group fundamentally distinguishes their reactivity and applications. This technical guide provides a comprehensive exploration of the core chemical differences between this compound and phenolphthalein, offering valuable insights for researchers in chemistry and drug development.

Core Chemical and Physical Data at a Glance

A comparative summary of the fundamental properties of phenolphthalein and this compound is presented below, highlighting their key distinctions.

| Property | Phenolphthalein | This compound (Phenolphthalin) |

| Chemical Formula | C₂₀H₁₄O₄[1] | C₂₀H₁₈O₃ |

| Molecular Weight | 318.32 g/mol | 306.36 g/mol |

| IUPAC Name | 3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one[1] | 4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol |

| Melting Point | 258–263 °C | 202 °C |

| Appearance | White to yellowish-white crystalline powder[2] | White crystalline powder |

| pKa | pKₐ₁ = 9.05, pKₐ₂ = 9.50, pKₐ₃ = 12[1] | Predicted pKa ≈ 10-11 (for phenolic protons) |

| Solubility in Water | Slightly soluble (approx. 400 mg/L)[2] | Sparingly soluble |

| Solubility in Ethanol | Soluble | Soluble |

Unraveling the Structural Divergence: From Lactone to Carbinol

The cornerstone of the chemical disparity between phenolphthalein and this compound lies in the structure of the central carbon's connection to the phthaloyl group.

Phenolphthalein possesses a five-membered lactone ring, a cyclic ester, which is integral to its function as a pH indicator.[1] This lactone is stable in acidic and neutral conditions, rendering the molecule colorless.

This compound , on the other hand, is the reduced form of phenolphthalein where the lactone ring has been opened and the ketone group reduced to a primary alcohol (carbinol). This structural change eliminates the extended conjugation that is responsible for the colored form of phenolphthalein.

The Mechanism of Color Change: A Tale of Conjugation

The well-known color change of phenolphthalein is a direct consequence of its structural transformation in response to pH changes. In acidic and neutral solutions, it exists in its colorless lactone form. As the pH becomes basic (typically above 8.2), the lactone ring opens, and the molecule becomes deprotonated at the phenolic hydroxyl groups. This results in the formation of a quinoid structure with an extended system of conjugated double bonds, which absorbs light in the visible region, producing a characteristic pink to fuchsia color.[1]

In stark contrast, This compound is colorless regardless of the pH. The absence of the lactone ring and the presence of a carbinol group prevent the formation of the extended conjugated system necessary for color. Even upon deprotonation of its phenolic hydroxyl groups in a basic solution, the molecule does not develop the chromophore responsible for visible light absorption.

Experimental Protocols: Synthesis and Transformation

Synthesis of Phenolphthalein

Phenolphthalein is synthesized via the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542) in the presence of a dehydrating agent, typically concentrated sulfuric acid.[1]

Methodology:

-

Combine phthalic anhydride and phenol in a 1:2 molar ratio in a round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

-

Heat the mixture at 120-130°C for several hours.

-

Pour the hot, viscous mixture into a large volume of cold water to precipitate the crude phenolphthalein.

-

The crude product is then purified by recrystallization from ethanol.

Synthesis of this compound (Reduction of Phenolphthalein)

This compound can be prepared by the reduction of phenolphthalein. A common method involves the use of zinc dust in a sodium hydroxide (B78521) solution.

Methodology:

-

Dissolve phenolphthalein in an aqueous solution of sodium hydroxide.

-

Add zinc dust to the solution.

-

Heat the mixture under reflux. The pink color of the phenolphthalein solution will gradually fade as it is reduced to the colorless this compound.

-

After the reaction is complete, filter the hot solution to remove the excess zinc dust.

-

Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

-

The crude this compound can be purified by recrystallization.

Applications in Research and Development

The distinct properties of phenolphthalein and this compound dictate their divergent applications.

Phenolphthalein is a cornerstone of analytical chemistry as a pH indicator in acid-base titrations.[1] Its sharp color change within a specific pH range makes it an invaluable tool for determining the equivalence point of a reaction. It has also been historically used as a laxative, although this application has largely been discontinued (B1498344) due to safety concerns.

This compound , in its reduced and colorless form (often referred to as phenolphthalin), is the key reagent in the Kastle-Meyer test for the presumptive identification of blood.[1] In the presence of hemoglobin and an oxidizing agent (hydrogen peroxide), phenolphthalin (B1214455) is oxidized back to phenolphthalein, resulting in the characteristic pink color and indicating the potential presence of blood.

Conclusion

The chemical differences between this compound and phenolphthalein, stemming from the reduction of a single functional group, are profound. This transformation from a lactone to a carbinol fundamentally alters the electronic structure of the molecule, thereby extinguishing its chromophoric properties. This in-depth comparison provides researchers, scientists, and drug development professionals with a clear understanding of the structure-function relationships of these two related yet distinct compounds, enabling informed decisions in their respective fields of study and application.

References

An In-depth Technical Guide to the Solubility of Phenolphthalol in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenolphthalol (CAS 81-92-5), a compound noted for its estrogenic activity, in two common laboratory solvents: ethanol (B145695) and water. This document details the available quantitative and qualitative solubility data, presents a standardized experimental protocol for solubility determination, and visualizes the relevant biological signaling pathway and experimental workflows.

Core Concepts: this compound and its Physicochemical Properties

This compound, also known as 2-[bis(4-hydroxyphenyl)methyl]benzyl alcohol, is structurally distinct from its more commonly known analogue, phenolphthalein (B1677637). Its structure, featuring two phenol (B47542) groups and a benzyl (B1604629) alcohol moiety, governs its solubility characteristics. The presence of polar hydroxyl (-OH) groups allows for hydrogen bonding with polar solvents, while the large aromatic backbone contributes to its affinity for less polar environments.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been investigated in both aqueous and alcoholic media. The available data is summarized in the table below. It is important to note that while quantitative data for water is available, precise quantitative data for ethanol is not readily found in the literature.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 175 mg/L | Quantitative[1] |

| 95% Ethanol | Not Specified | Almost transparent solution | Qualitative[1] |

The data indicates that this compound is sparingly soluble in water. In contrast, it is readily soluble in 95% ethanol, forming a nearly clear solution. For context, the structurally similar compound phenolphthalein exhibits a much higher solubility in ethanol, suggesting that this compound is also highly soluble in this solvent.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound in both ethanol and water.

1. Materials and Equipment:

-

This compound (CAS 81-92-5), crystalline powder

-

Ethanol (95% or absolute)

-

Deionized or distilled water

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (ethanol or a suitable organic solvent for the HPLC mobile phase) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the test solvent (ethanol or water) to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solutions using HPLC or a UV-Vis spectrophotometer. For HPLC, inject a known volume and determine the peak area. For UV-Vis, measure the absorbance at the wavelength of maximum absorbance for this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the known concentrations of the standard solutions against their corresponding peak areas (HPLC) or absorbance values (UV-Vis).

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/L or g/100 mL.

-

Visualization of Pathways and Workflows

To further elucidate the context of this compound's application and the experimental procedures, the following diagrams are provided.

References

phenolphthalol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for phenolphthalol (CAS No. 81-92-5). The information is intended for professionals in research, scientific, and drug development fields to ensure the safe handling and use of this compound. While this compound is structurally related to phenolphthalein, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound for accurate hazard information and not to extrapolate from data for phenolphthalein.

Chemical and Physical Properties

This compound, also known as 2-[Bis(4-hydroxyphenyl)methyl]benzyl Alcohol, is a solid substance with the chemical formula C₂₀H₁₈O₃ and a molecular weight of 306.36 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 81-92-5 | [1] |

| Molecular Formula | C₂₀H₁₈O₃ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Synonyms | This compound | [1] |

| Melting Point | 204°C (399°F) | [1] |

| Boiling Point | No data available | [1] |

| Vapor Pressure | No data available | [1] |

| Solubility | No data available |

Hazard Identification and Classification

According to the available Safety Data Sheet, this compound is not classified as a hazardous substance under OSHA HazCom (CFR 1910.1200) and WHMIS 2015.[1] However, a lack of classification does not imply a complete absence of risk. It is essential to handle the substance with care, following standard laboratory safety protocols.

GHS Hazard Classification:

| Hazard Class | Classification |

| OSHA HazCom; WHMIS 2015 | Not classifiable[1] |

Signal Word: None[1]

Hazard Statements: None[1]

Pictograms or Symbols: None[1]

Precautionary Statements: None[1]

Toxicological Information

There is limited toxicological data available for this compound. The Safety Data Sheet indicates that data for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[1]

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available[1] |

| Skin Corrosion/Irritation | No data available[1] |

| Serious Eye Damage/Irritation | No data available[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Target Organ(s) | No data available[1] |

Given the lack of specific toxicity data, it is prudent to handle this compound as a potentially hazardous substance and to minimize exposure.

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with this compound.

Handling

-

Ventilation: Handle in a well-ventilated area.[1][2] Use a local exhaust system if dust or aerosols are generated.[1][2]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including a dust respirator, protective gloves, and safety glasses.[1][2] A face shield may be necessary depending on the situation.[1][2]

-

Hygiene: Wash hands and face thoroughly after handling.[1][2] Avoid contact with skin, eyes, and clothing.[1][2]

Storage

-

Conditions: Store in a cool, dark place in a tightly closed container.[1][2]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[1][2]

-

Packaging: Comply with legal requirements for packaging.[1][2]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Use personal protective equipment.[1][2] Keep unnecessary personnel away from the spill area.[1][2]

-

Environmental Precautions: Prevent the product from entering drains.[1][2]

-

Containment and Cleanup: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[2] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[2]

-

Fire-Fighting Precautions: Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place.[2]

-

Protective Equipment: When extinguishing a fire, be sure to wear personal protective equipment.[2]

Experimental Protocols and Workflows

While specific experimental protocols for safety testing of this compound are not publicly available, general laboratory safety workflows should be strictly followed.

General Laboratory Handling Workflow for this compound

Caption: A generalized workflow for the safe laboratory handling of this compound.

Emergency Response Logic

Caption: Logical flow of actions in the event of an emergency exposure to this compound.

Conclusion

The available safety data for this compound is limited, particularly concerning its toxicological properties. Therefore, a cautious approach is warranted. Researchers, scientists, and drug development professionals must adhere to stringent laboratory safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. The information and guidelines presented in this technical guide are intended to supplement, not replace, institutional safety procedures and professional judgment. Always consult the most recent Safety Data Sheet before working with this compound.

References

Spectroscopic Profile of Phenolphthalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of phenolphthalol, with a specific focus on its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectral characteristics. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide combines data from closely related compounds and established spectroscopic principles to present a reliable predictive analysis. Detailed experimental protocols for obtaining UV-Vis and IR spectra are also provided to aid in the empirical validation of these properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its aromatic rings. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, which contains two phenol (B47542) moieties and a benzoic acid component, the UV-Vis spectrum is expected to show absorptions arising from the π → π* transitions of the benzene (B151609) rings.

Based on data from similar phenolic compounds, such as phenol itself which has a λmax around 275 nm, and phenolphthalein (B1677637) (in its acidic, colorless form) which shows an absorption band at 304 nm, the principal absorption maximum (λmax) for this compound is predicted to be in the 270-285 nm range in a neutral or acidic solution.[1] The exact position of the absorption maximum can be influenced by the solvent used.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value | Solvent |

| λmax | 270 - 285 nm | Methanol (B129727) or Ethanol |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: hydroxyl (-OH), carboxylic acid (-COOH), and aromatic rings. The analysis of these characteristic absorption bands provides valuable information for the structural elucidation and identification of the compound.

The IR spectrum of a closely related compound, 4-hydroxybenzoic acid, shows a characteristic acidic C=O stretching peak around 1663 cm⁻¹, a phenolic -OH stretching peak at 1588 cm⁻¹, and a carboxylic acid O-H stretching peak at 3449 cm⁻¹.[2] Benzoic acid itself displays a very broad O-H stretch from the carboxylic acid dimer's hydrogen bonding, typically in the 2500-3300 cm⁻¹ range, and a strong carbonyl (C=O) stretch between 1700 and 1680 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500 - 3200 | Phenolic O-H | Stretch (H-bonded) | Strong, Broad |

| 3300 - 2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Very Broad |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 1710 - 1680 | Carboxylic Acid C=O | Stretch | Strong |

| 1610 - 1580 | Aromatic C=C | Stretch | Medium |

| 1500 - 1400 | Aromatic C=C | Stretch | Medium |

| 1320 - 1210 | C-O | Stretch (Phenol & Carboxylic Acid) | Strong |

| 900 - 675 | Aromatic C-H | Out-of-plane Bend | Strong |

Experimental Protocols

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade methanol (or other suitable solvent like ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse a clean quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample across the UV-Vis range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

Materials:

-

This compound sample (finely ground)

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to a clean agate mortar and grind them together thoroughly with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder to the die of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide.

-

Sample Spectrum: Carefully place the KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagrams

Caption: Experimental workflow for UV-Vis and IR spectroscopic analysis of this compound.

References

phenolphthalol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Data

This technical guide provides a comprehensive overview of phenolphthalol, a diphenolic compound with known laxative and estrogenic properties. The following table summarizes its key chemical and physical data.

| Property | Value |

| CAS Number | 81-92-5[[“]][[“]][[“]][[“]] |

| Molecular Formula | C₂₀H₁₈O₃[[“]][[“]] |

| Molecular Weight | 306.36 g/mol [[“]][[“]] |

| IUPAC Name | 4-{--INVALID-LINK--methyl}phenol[[“]] |

| Synonyms | 2-[Bis(4-hydroxyphenyl)methyl]benzyl alcohol, Egmol, Velaxin, Regolax, Normolax[[“]] |

| Appearance | White to almost white powder or crystals[[“]] |

| Melting Point | 204 °C[[“]] |

| Solubility | Soluble in methanol[[“]] |

Synthesis Protocol

This compound can be synthesized from the methyl ester of phenolphthalin (B1214455). A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl ester of phenolphthalin

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

1 N Hydrochloric acid (HCl)

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the methyl ester of phenolphthalin (0.5 g) in dry THF (30 ml) is prepared.

-

This solution is added slowly to a suspension of lithium aluminum hydride (0.5 g) in dry THF (20 ml).

-

The reaction mixture is heated at reflux for 30 minutes.

-

Excess ethyl acetate is then added to quench the reaction.

-

The resulting mixture is poured into 1 N HCl.

-

The product is extracted with two 200 ml portions of ethyl ether.

-

The combined ether extracts are evaporated, leaving a solid residue and some water.

-

The residue is taken up in ethyl ether, and the ether layer is decanted from the water.

-

The ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield this compound as a white solid (0.42 g).

-

The purity of the compound can be assessed by thin-layer chromatography (TLC) on silica (B1680970) gel using ether as the eluent. The structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6]

Biological Activity and Mechanism of Action

This compound has been identified as a compound with both laxative and estrogenic activities.

Laxative Effects

This compound is classified as a stimulant diphenolic laxative, similar to bisacodyl (B1667424) and phenolphthalein.[[“]][[“]][[“]][[“]][[“]] Its mechanism of action is primarily centered in the colon and involves two main processes:

-

Stimulation of Water and Electrolyte Secretion: It increases the secretion of water and electrolytes into the intestinal lumen. This leads to a softening of the stool and promotes bowel movement.[[“]][[“]][[“]]

-

Enhanced Intestinal Motility: It increases the motility of the intestines.[[“]][[“]]

These effects are mediated by specific biochemical pathways:

-

Prostaglandin E₂ (PGE₂) Pathway: The laxative effect is partly due to the stimulation of PGE₂ biosynthesis and release in the colon. PGE₂ enhances the secretion of water and electrolytes.[[“]][[“]]

-

Nitric Oxide (NO) Pathway: this compound increases the production of nitric oxide in the intestine. NO stimulates secretion and relaxes the smooth muscle, which contributes to faster intestinal transit.[[“]][[“]]

Logical Relationship of Laxative Action

References

The Molecular Ballet of Phenolphthalein: A Technical Guide to its pH-Dependent Chromatic Transformation

For Researchers, Scientists, and Drug Development Professionals

Phenolphthalein (B1677637), a common laboratory staple, undergoes a fascinating and visually striking color change that is fundamentally rooted in its molecular structure and its response to varying pH levels. This technical guide delves into the core theoretical principles governing this transformation, providing a detailed overview for researchers, scientists, and professionals in drug development who utilize this indicator in their work.

The Chemistry of Color: A Tale of Two Structures

At its core, the color change of phenolphthalein is a story of structural transformation. In acidic and neutral solutions, the phenolphthalein molecule exists in a colorless, non-ionized lactone form.[1][2][3] This structure features a central sp3-hybridized carbon atom, which isolates the three benzene (B151609) rings from each other, preventing the formation of an extended conjugated system of pi electrons.[4] Without such a system, the molecule does not absorb light in the visible spectrum, and thus appears colorless.[1][3]

The dramatic shift to a vibrant pink or fuchsia hue occurs in alkaline environments, typically within a pH range of 8.2 to 10.[1][3][5][6] In the presence of a base, the phenolphthalein molecule undergoes a deprotonation of its two hydroxyl groups and a subsequent rearrangement. This process involves the opening of the lactone ring and the formation of a quinonoid structure.[1][3][4][7][8] The central carbon atom becomes sp2-hybridized, leading to a planar configuration and, crucially, an extended system of conjugated double bonds across the entire molecule.[4] This extended conjugation allows the molecule to absorb light in the green region of the visible spectrum (around 552 nm), resulting in the transmission of its complementary color, which we perceive as pink or fuchsia.[2]

In very strongly alkaline solutions (pH above 12-13), the pink color of phenolphthalein slowly fades back to colorless.[1][5][6] This is due to the addition of a hydroxide (B78521) ion to the central carbon atom, which disrupts the extended conjugated system and converts the molecule into a colorless carbinol form.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the color change of phenolphthalein.

| Parameter | Value | Description |

| Chemical Formula | C₂₀H₁₄O₄ | The molecular formula of phenolphthalein. |

| Molar Mass | 318.32 g/mol | The mass of one mole of phenolphthalein. |

| Appearance | White to pale yellow crystalline powder | The physical state of solid phenolphthalein.[5] |

| Melting Point | 261–265 °C | The temperature at which phenolphthalein transitions from solid to liquid.[5] |

| pH range for color change | 8.2 - 10.0 | The pH range over which phenolphthalein transitions from colorless to pink.[1][3][5][6] |

| pKa | ~9.3 - 9.7 | The pH at which the concentrations of the acidic (colorless) and basic (pink) forms are equal.[7][9] |

| Maximum Absorbance (Pink Form) | ~552 nm | The wavelength of light most strongly absorbed by the pink quinonoid form.[2] |

Experimental Protocols

Preparation of Phenolphthalein Indicator Solution (1%)

This protocol outlines the preparation of a 1% phenolphthalein indicator solution, a standard concentration for many laboratory applications.

Materials:

-

Phenolphthalein powder (C₂₀H₁₄O₄)

-

Ethanol (B145695) (95% or absolute)

-

Distilled or deionized water

-

Weighing balance

-

100 mL volumetric flask

-

Beaker

-

Stirring rod

-

Dropper bottle for storage

Procedure:

-

Weigh out 1.0 g of phenolphthalein powder using a clean, dry beaker on a weighing balance.

-

Transfer the phenolphthalein powder to the 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the phenolphthalein powder completely. A stirring rod may be used to aid dissolution in the beaker before transferring to the flask.

-

Once the phenolphthalein is fully dissolved, add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the prepared indicator solution to a labeled dropper bottle for easy dispensing.

Acid-Base Titration Using Phenolphthalein Indicator

This protocol describes a standard acid-base titration to determine the concentration of an unknown acid using a standardized base and phenolphthalein as the indicator.

Materials:

-

Unknown acid solution

-

Standardized sodium hydroxide (NaOH) solution of known concentration

-

1% Phenolphthalein indicator solution

-

Burette (50 mL)

-

Pipette (10 mL or 25 mL)

-

Pipette bulb

-

Erlenmeyer flasks (250 mL)

-

Burette clamp and stand

-

White tile or paper

-

Distilled or deionized water

Procedure:

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.

-

Using a pipette, transfer a precise volume (e.g., 25.00 mL) of the unknown acid solution into a clean Erlenmeyer flask.

-

Add approximately 50 mL of distilled or deionized water to the Erlenmeyer flask to increase the volume and make the color change more visible.

-

Add 2-3 drops of the 1% phenolphthalein indicator solution to the Erlenmeyer flask. The solution should be colorless.

-

Place the Erlenmeyer flask on a white tile or a piece of white paper under the burette to easily observe the color change.

-

Slowly add the NaOH solution from the burette to the Erlenmeyer flask while constantly swirling the flask to ensure thorough mixing.

-

As the endpoint is approached, the pink color will start to persist for longer periods. At this stage, add the NaOH solution drop by drop.

-

The endpoint is reached when the first faint, permanent pink color persists for at least 30 seconds.

-

Record the final burette reading to two decimal places. The volume of NaOH used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to ensure concordant results (volumes of NaOH used should be within ±0.10 mL of each other).

-

Calculate the concentration of the unknown acid using the average volume of NaOH used and the stoichiometry of the acid-base reaction.

Visualizing the Molecular Transformations

The following diagrams, generated using Graphviz, illustrate the key structural changes of phenolphthalein in response to pH.

References

- 1. sciencenotes.org [sciencenotes.org]

- 2. flinnsci.com [flinnsci.com]

- 3. What is the mechanism of Phenolphthalein? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 7. Chrominfo: Preparation of phenolphthalein indicator solution [chrominfo.blogspot.com]

- 8. idc-online.com [idc-online.com]

- 9. practical-science.com [practical-science.com]

Methodological & Application

Application Notes: Phenolphthalin (Kastle-Meyer) Presumptive Test for Blood

Introduction

The Phenolphthalin (B1214455) test, commonly known as the Kastle-Meyer test, is a highly sensitive and widely used presumptive method for the detection of blood.[1][2][3] First described in 1903, this catalytic color test is a staple in forensic science for the preliminary identification of suspected bloodstains at a crime scene.[1] The procedure is valued for its rapidity, high sensitivity, and the non-destructive nature of the test, which allows the sample to be preserved for subsequent serological and DNA analysis.[2][3][4]

Principle of the Test

The test relies on the peroxidase-like activity of the heme group found in hemoglobin within red blood cells.[5][6] The chemical indicator, phenolphthalein (B1677637), is reduced to a colorless form called phenolphthalin (phenolphthalol) using zinc dust in an alkaline solution.[1][4][7] In the presence of an oxidizing agent (hydrogen peroxide), the heme acts as a catalyst, speeding up the oxidation of the colorless phenolphthalin back to phenolphthalein.[6][8] This conversion results in a rapid and distinct color change to bright pink or fuchsia, indicating a presumptive positive result for blood.[1][5]

Quantitative Data Summary

The performance of the Kastle-Meyer test is characterized by its high sensitivity and its known limitations regarding specificity. A positive result is presumptive and should be confirmed with more specific tests.

| Parameter | Observation | Reference(s) |

| Sensitivity | Capable of detecting blood at dilutions ranging from 1:10,000 to 1:10,000,000. | [9][10] |

| Result Window | A positive reaction (pink color) should appear immediately, typically within 5 to 15 seconds. | [5][6] |

| False Negatives | Can occur in the presence of strong reducing agents. | [1] |

| False Positives | May be caused by strong chemical oxidants (e.g., copper or nickel salts, some cleaning agents) or plant peroxidases (e.g., found in horseradish, potatoes, broccoli). | [3] |

| Specificity | Reacts with hemoglobin from both human and other animal species. | [1][5][6] |

Experimental Protocols

1. Preparation of Reagents

A. Phenolphthalin Stock Solution (Kastle-Meyer Reagent) This protocol describes the reduction of phenolphthalein to its colorless phenolphthalin form.

-

Materials:

-

Phenolphthalein powder: 2 g

-

Potassium hydroxide (B78521) (KOH): 20 g

-

Zinc dust: 20 g

-

Distilled water: 100 mL

-

Round-bottom flask, heating mantle, reflux condenser

-

Filter paper

-

Amber glass storage bottle

-

-

Procedure:

-

In the round-bottom flask, combine 2 g of phenolphthalein and 20 g of potassium hydroxide.[7]

-

Add 100 mL of distilled water and mix until the solids dissolve, forming a deep pink solution.[7]

-

Add 20 g of zinc dust to the solution.[7]

-

Gently heat the mixture. The solution will be boiled until the pink color disappears, becoming colorless or pale yellow. This indicates the successful reduction of phenolphthalein.[7]

-

Allow the solution to cool completely.

-

Filter the solution to remove the excess zinc dust.[7]

-

Store the resulting stock solution in a tightly sealed amber glass bottle in a cool, dark environment to prevent auto-oxidation.[7]

-

B. Phenolphthalin Working Solution The stock solution is diluted for use in the test.

-

Procedure:

-

Prepare the working solution by diluting the phenolphthalin stock solution with ethanol (B145695) (95% or absolute). A common dilution is 1 part stock solution to 4 parts ethanol, but this can be optimized.

-

The final working solution should be colorless.[7]

-

C. Hydrogen Peroxide (3%) A standard 3% hydrogen peroxide solution is used as the oxidizing agent.[5][6] This solution should be fresh, as it can degrade over time.

2. Presumptive Test Protocol

This procedure details the steps for testing a suspected bloodstain. It is critical to run positive (known blood) and negative (a clean area of the swab) controls prior to testing evidentiary samples to ensure reagent efficacy and prevent misinterpretation.[5]

-

Materials:

-

Sterile cotton swabs or filter paper[5]

-

Distilled water

-

Ethanol (Reagent grade)

-

Phenolphthalin working solution

-

3% Hydrogen Peroxide solution

-

-

Procedure:

-

Moisten a sterile cotton swab with a single drop of distilled water.[5][9][11]

-

Gently rub the suspected stain to transfer a small, visible amount of the substance onto the swab.[5][11]

-

(Optional but Recommended) Add 1-2 drops of ethanol to the swab. This step helps to lyse the red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[1][9][12]

-

Add 1-2 drops of the phenolphthalin working solution to the swab.[5][6]

-

Observe for any immediate color change. If a pink color appears at this stage, the test is considered inconclusive. This indicates the presence of an oxidizing agent in the sample itself, which can cause a false positive.[5][6][11]

-

If no color change occurred in the previous step, add 1-2 drops of 3% hydrogen peroxide to the swab.[1][5][6][11]

-

Interpret the results:

-

Important: A pink color that develops after 30 seconds should be disregarded, as the phenolphthalin may begin to oxidize on its own when exposed to air.[1][9][13]

-

Visualizations

Caption: Chemical pathway of the Kastle-Meyer test.

Caption: Experimental workflow for the Phenolphthalin test.

References

- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Phenolphthalein in crime scene investigations | Research Starters | EBSCO Research [ebsco.com]

- 4. sciencebuddies.org [sciencebuddies.org]

- 5. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 6. dfs.dc.gov [dfs.dc.gov]

- 7. benchchem.com [benchchem.com]

- 8. scientistwhodraws.com [scientistwhodraws.com]

- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 10. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 11. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. How Does the Kastle-Meyer Test Detect Blood? [thoughtco.com]

Application Notes: Preparation and Use of Kastle-Meyer Reagent

Introduction

The Kastle-Meyer test is a highly sensitive, presumptive forensic assay used for the detection of blood.[1][2] First described in 1903, the test relies on the peroxidase-like activity of the heme group in hemoglobin.[1][3] This catalytic activity promotes the oxidation of the colorless phenolphthalin (B1214455) reagent (the reduced form of phenolphthalein) by hydrogen peroxide, resulting in the rapid appearance of a bright pink color, which indicates a positive result for the presence of blood.[1][4][5] While it is a valuable screening tool, it is important to note that the Kastle-Meyer test is presumptive, as other substances with oxidizing properties can yield false positives.[4][6]

Principle of the Kastle-Meyer Test

The reaction mechanism involves two primary stages. First, the common acid-base indicator phenolphthalein (B1677637), which is pink in alkaline solutions, is reduced to its colorless form, phenolphthalin, using zinc dust in an alkaline environment.[1][7] This colorless solution serves as the Kastle-Meyer reagent.

In the second stage, a sample from a suspected bloodstain is collected. When the Kastle-Meyer reagent and hydrogen peroxide are applied to the sample, the hemoglobin present in the blood acts as a catalyst.[2] It accelerates the oxidation of the colorless phenolphthalin back to the pink-colored phenolphthalein.[4] This visible color change serves as a presumptive indicator for the presence of blood.[8]

Quantitative Data Summary

The performance and reliability of the Kastle-Meyer test are influenced by several key parameters, which are summarized below.

| Parameter | Value/Range | Remarks |

| Sensitivity | 1:10,000 to 1:100,000 | The test is capable of detecting blood at dilutions of one part in ten thousand to one hundred thousand.[7] Sensitivity can be affected by the substrate and the specific formulation of the reagent. |

| Optimal pH | Slightly alkaline | The preparation of phenolphthalin occurs in a strongly alkaline solution.[7] The test itself is also performed under alkaline conditions to facilitate the peroxidase-like activity of hemoglobin.[7] |

| Reaction Time for Positive Result | < 30 seconds | A rapid change to a bright pink color upon the addition of hydrogen peroxide is indicative of a positive result.[2][7] Color changes that occur after 30 seconds may be due to the natural oxidation of the reagent in the air and should be interpreted with caution.[1][6] |

| Storage Temperature | 4°C (Refrigerated) | To maintain stability and prevent degradation, the working solution should be stored in a cool, dark place, such as a refrigerator.[7] |

| Shelf-life | Varies (days to months) | The stability of the working solution is limited. It is recommended to prepare the solution fresh or use it within a short period. The stock solution is more stable than the working solution.[7] |

Experimental Protocols

Protocol 1: Preparation of Phenolphthalin Stock Solution (Kastle-Meyer Reagent)

This protocol details the reduction of phenolphthalein to create the phenolphthalin stock solution.

Materials:

-

Phenolphthalein powder (0.1 g)[9]

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (25% w/v solution, 10.0 mL)[9]

-

Mossy zinc or zinc dust (0.1 g)[9]

-

Distilled or deionized water[9]

-

70% Ethanol[9]

-

Round-bottom flask or test tube

-

Heating mantle or hot plate

-

Boiling chip[9]

-

Filter paper

Procedure:

-

In a test tube or flask, dissolve 0.1 g of phenolphthalein powder in 10.0 mL of a 25% sodium hydroxide solution. The solution will turn a bright pink color.[9]

-

Add 0.1 g of mossy zinc or zinc dust to the pink solution.[9]

-

Add a boiling chip and gently boil the solution.[9]

-

Continue heating until the pink color disappears, and the solution becomes colorless or pale yellow. This visual change indicates the successful reduction of phenolphthalein to phenolphthalin.[7][9] Add distilled water as needed to maintain the initial volume during boiling.[9]

-

Allow the solution to cool to room temperature.[9]

-

Decant or filter the solution to remove the excess zinc.[7]

-

Dilute the resulting solution to 100 mL with 70% ethanol (B145695). This final mixture is the Kastle-Meyer stock solution.[9]

-

Store the solution in a tightly sealed, clearly labeled amber glass bottle in a cool, dark place to prevent degradation.[7][9]

Protocol 2: Presumptive Test for Blood

This protocol outlines the procedure for using the prepared Kastle-Meyer reagent to test a suspected stain.

Materials:

-

Kastle-Meyer stock solution (prepared as above)

-

Hydrogen peroxide (3%)[7]

-

Sterile cotton swabs or filter paper[7]

-

Distilled water[3]

-

Positive control (known blood sample)[2]

-

Negative control (clean swab)[2]

Procedure:

-

Controls: Before testing evidence, run a positive and negative control to ensure the reagents are working correctly.[2][10]

-

Sample Collection: Moisten a sterile cotton swab with a minimal amount of distilled water.[2][3] Gently rub the suspected bloodstain to transfer a small amount of the sample onto the swab.[2]

-

(Optional) Cell Lysis: Add one to two drops of ethanol to the swab tip. This step is not directly involved in the reaction but can help lyse red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[1][6]

-

Reagent Application: Add one to two drops of the Kastle-Meyer reagent to the swab.[2][3]

-

Observation (Pre-Peroxide): Wait for approximately 3-5 seconds.[2] If the swab turns pink at this stage, it indicates the presence of an oxidizing contaminant, and the test is considered inconclusive.[2] Do not proceed.

-

Oxidizing Agent Application: If no color change occurred in the previous step, add one to two drops of 3% hydrogen peroxide to the swab.[2][6]

-

Result Interpretation:

-

Positive Result: A rapid and immediate development of a bright pink color (within 10-30 seconds) is a presumptive positive result for blood.[2][4]

-

Negative Result: The absence of a color change within this timeframe indicates a negative result.[2]

-

Inconclusive: A color change that occurs after 30 seconds should be disregarded as it may be caused by the natural oxidation of the reagent.[4][6]

-

Visualizations

Reaction Mechanism

Caption: Chemical pathway of the Kastle-Meyer test.

Experimental Workflow

Caption: Step-by-step workflow for the Kastle-Meyer test.

References

- 1. Kastle–Meyer test - Wikipedia [en.wikipedia.org]

- 2. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 3. sirchie.com [sirchie.com]

- 4. sciencebuddies.org [sciencebuddies.org]

- 5. scribd.com [scribd.com]

- 6. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 7. benchchem.com [benchchem.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. How to Make Kastle-Meyer Solution [thoughtco.com]

- 10. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

Application Notes and Protocols for Phenolphthalol in Forensic Bloodstain Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolphthalol, the reduced form of phenolphthalein (B1677637), is a key reagent in the Kastle-Meyer test, a widely used presumptive test for the presence of blood in forensic investigations. This colorimetric assay provides a rapid, sensitive, and simple preliminary screening method for suspected bloodstains at a crime scene or on evidentiary items. The test's utility lies in its ability to indicate the potential presence of blood, guiding subsequent confirmatory and DNA analyses. These application notes provide a comprehensive overview of the principles, protocols, and performance characteristics of the this compound-based Kastle-Meyer test.

Principle of the Kastle-Meyer Test

The Kastle-Meyer test is a catalytic test that relies on the peroxidase-like activity of the heme group in hemoglobin.[1][2] In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), the heme in blood catalyzes the oxidation of the colorless this compound (phenolphthalin) to the vibrant pink-colored phenolphthalein.[1][2][3] This distinct color change serves as a positive presumptive indication for the presence of blood. The reaction is a two-step process. First, the this compound reagent is applied to the suspected stain. If no color change occurs, it indicates the absence of strong oxidizing agents that could yield a false positive. Subsequently, hydrogen peroxide is added. An immediate development of a pink color signifies a positive result.[1][4]

Data Presentation: Performance of Presumptive Blood Tests

The selection of a presumptive test often depends on the specific circumstances of the investigation, including the nature of the evidence and the environment. The following tables summarize the comparative performance of the this compound (Kastle-Meyer) test against other common presumptive tests for blood.

Table 1: Sensitivity of Common Presumptive Blood Tests

| Test | Principle | Reported Sensitivity (Blood Dilution) |

| This compound (Kastle-Meyer) | Colorimetric | Up to 1:10,000[5][6] |

| Luminol | Chemiluminescent | Up to 1:100,000[7] |

| Leuco Crystal Violet (LCV) | Colorimetric | Up to 1:10,000[5] |

| Tetramethylbenzidine (TMB) | Colorimetric | More sensitive than this compound |

Table 2: Specificity of the this compound (Kastle-Meyer) Test

| Category | Substances Causing False Positives | Reference |

| Chemical Oxidants | Copper and its alloys, potassium permanganate, nickel and lead salts. | [8] |

| Plant Peroxidases | Horseradish, potato, turnip, cabbage, onion, garlic, tomato, beet root, spinach, ginger, coriander, guava, banana, cucumber. | [8] |

| Other | Rust, saliva, pus, malt (B15192052) extract, some soils. | [8][9] |

It is crucial to note that a positive result with the this compound test is presumptive and not conclusive for blood.[3] Confirmatory tests are necessary for definitive identification.[1]

Experimental Protocols

Preparation of this compound (Kastle-Meyer) Reagent

Materials:

-

Phenolphthalein powder: 2 g

-

Potassium hydroxide (B78521) (KOH): 20 g

-

Distilled water: 100 mL

-

Zinc dust or mossy zinc: 20-30 g

-

Ethanol (95% or absolute)

-

Glass flask

-

Heating mantle or Bunsen burner

-

Reflux condenser

-

Filter paper

-

Storage bottle (amber glass)

Procedure:

-

In a clean glass flask, dissolve 20 g of potassium hydroxide in 100 mL of distilled water.

-

Add 2 g of phenolphthalein powder to the alkaline solution. The solution will turn a deep pink color.

-

Add 20-30 g of zinc dust to the solution.

-

Attach a reflux condenser to the flask and gently heat the mixture.

-

Continue heating until the pink color disappears, indicating the reduction of phenolphthalein to this compound. The solution should become colorless or pale yellow.[2]

-

Allow the solution to cool.

-

Carefully decant or filter the solution to remove the excess zinc.

-

This stock solution should be stored in a tightly sealed amber glass bottle with a small amount of zinc dust at the bottom to prevent re-oxidation.[4]

-

For the working solution, mix one part of the stock solution with four parts of ethanol.

Protocol for Presumptive Blood Testing

Materials:

-

This compound (Kastle-Meyer) working solution

-

Distilled water

-

Positive control (known blood sample)

-

Negative control (a clean swab or filter paper)

Procedure:

-

Sample Collection: Moisten a sterile cotton swab or a piece of filter paper with a small amount of distilled water.[4] Gently rub the suspected bloodstain to transfer a sample onto the swab or paper.[1]

-

Application of this compound Reagent: Apply one to two drops of the this compound working solution to the sample on the swab or filter paper.[1][4]

-

Observation (Step 1): Observe the sample for any immediate color change. If a pink color develops at this stage, it indicates the presence of a chemical oxidant, and the result is considered inconclusive.[1][4]

-

Application of Hydrogen Peroxide: If no color change is observed in the previous step, add one to two drops of 3% hydrogen peroxide to the sample.[1][4]

-

Observation (Step 2) and Interpretation:

-

Positive Result: An immediate and distinct pink color change within 10-15 seconds is a positive presumptive result for blood.[1]

-

Negative Result: No color change within 15 seconds indicates a negative result.

-